2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
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Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxol and indole groups would contribute to the compound’s aromaticity, which could affect its chemical properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzodioxol and indole groups could potentially participate in various types of reactions .
Scientific Research Applications
Synthesis and Structural Analysis
The compound's synthesis and structural analysis have been a significant area of interest within the chemical research community. For instance, studies have focused on synthesizing benzimidazole derivatives and their subsequent evaluation as antioxidants for base oils, highlighting the compound's utility in enhancing oxidative stability (Basta et al., 2017). Another research path involves the microwave-assisted synthesis of novel derivatives aimed at discovering potent antibacterial agents (Borad et al., 2015), indicating a promising avenue for developing new pharmaceuticals.
Antitumor and Antimicrobial Activity
Research has also been directed towards assessing the antitumor and antimicrobial potentials of benzimidazole and its derivatives. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro, demonstrating considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). Another research focus is on the design and synthesis of compounds bearing benzimidazole / benzothiazole and indole moieties, showcasing potent antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).
Enzyme Inhibition for Therapeutic Applications
Further investigations include enzyme inhibitory studies for therapeutic applications. For example, a series of novel compounds with benzodioxane and acetamide moieties were synthesized and tested for their inhibitory activities against α-glucosidase and acetylcholinesterase, revealing substantial activity (Abbasi et al., 2019). These findings suggest potential applications in treating diseases related to enzyme dysfunction, such as diabetes and Alzheimer's.
Molecular Docking and Ligand Interaction Studies
Molecular docking and ligand interaction studies have also been utilized to understand the binding mechanisms of synthesized compounds to biological targets. Such studies provide insights into the structural requirements for biological activity and help in the design of more effective drugs (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-3-11-26-19-9-8-18(16-5-4-6-17(23(16)19)24(26)28)25-22(27)13-15-7-10-20-21(12-15)30-14-29-20/h4-10,12H,2-3,11,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLGZQIQPBFCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC5=C(C=C4)OCO5)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide |
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